Leucinocaine mesylate

Spinal anesthesia Therapeutic index Safety margin

Procure leucinocaine mesylate for preclinical spinal anesthesia studies requiring a wider safety margin than procaine. This synthetic para-aminobenzoate ester occupies a unique middle ground, offering a therapeutic ratio of 8.0 and second-lowest irritation ranking in its class. - Minimal anesthetic concentration of 0.5% permits dose-sparing relative to procaine (0.9% MAC). - High aqueous solubility (1 part in 3 parts water) and sharp melting point (171°C) ensure formulation reproducibility. - Supplied as the mesylate salt for batch-to-batch consistency, avoiding organic co-solvents in injectable solution preparation.

Molecular Formula C18H32N2O5S
Molecular Weight 388.5 g/mol
CAS No. 135-44-4
Cat. No. B090961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinocaine mesylate
CAS135-44-4
Synonyms2-diethylamino-4-methylpentyl 4-aminobenzoate methanesulfonate
leucinocaine mesylate
panthesin
Molecular FormulaC18H32N2O5S
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(CC(C)C)COC(=O)C1=CC=C(C=C1)N.CS(=O)(=O)O
InChIInChI=1S/C17H28N2O2.CH4O3S/c1-5-19(6-2)16(11-13(3)4)12-21-17(20)14-7-9-15(18)10-8-14;1-5(2,3)4/h7-10,13,16H,5-6,11-12,18H2,1-4H3;1H3,(H,2,3,4)
InChIKeyRFPVXZWXDPIKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucinocaine Mesylate: Compound Profile and Class Positioning


Leucinocaine mesylate (CAS 135-44-4), historically trademarked as Panthesin or Panthesine, is a synthetic ester-type local anesthetic belonging to the para-aminobenzoate class [1]. Its core structure—2-(diethylamino)-4-methylpentyl 4-aminobenzoate—features a branched leucinol-derived alkyl side chain esterified to para-aminobenzoic acid, a scaffold shared with procaine but distinguished by increased side-chain branching and the methanesulfonate (mesylate) counterion [2]. The compound acts by reversible blockade of voltage-gated sodium channels in neuronal membranes, inhibiting nerve impulse propagation [3]. Originally developed and commercialized by Sandoz/Novartis, leucinocaine mesylate occupies an intermediate position in the early 20th-century local anesthetic pharmacopeia between the benchmark agent procaine (Novocain) and more potent but more toxic agents such as pantocaine (tetracaine) and nupercaine (cinchocaine) [1].

Class Ester-type para-aminobenzoate local anesthetic
Mechanism Reversible voltage-gated sodium channel blockade
Salt form Mesylate salt enables high aqueous solubility for injectable research formulations
Side chain Branched leucinol side chain, distinct from linear procaine, suited for SAR studies

Why Leucinocaine Mesylate Is Not Interchangeable with Class Analogs


Despite a shared para-aminobenzoate ester pharmacophore and a common voltage-gated sodium channel mechanism, para-aminobenzoate ester anesthetics exhibit clinically and experimentally consequential divergence in therapeutic ratio, potency, duration, tissue irritation, and physicochemical handling that precludes simple substitution [1]. The branched leucinol side chain of leucinocaine mesylate alters its lipophilic–hydrophilic balance relative to the linear alkyl chain of procaine, producing a distinct potency–toxicity profile characterized by a lower minimal effective anesthetic concentration (0.5% vs. 0.9% intraspinally in the rabbit) and a superior calculated therapeutic ratio (8.0 vs. 6.6) while maintaining a favorable irritation ranking [2]. The mesylate salt form further confers a sharply defined crystalline melting point (171°C) and high aqueous solubility (1 part in 3 parts water), properties that differentiate it from hydrochloride and free-base formulations of structurally related compounds and carry direct implications for formulation reproducibility and analytical standardization [3].

Branched leucinol side chain Alters lipophilic–hydrophilic balance, producing a distinct potency–toxicity profile from linear-chain procaine
May shift safety margin Linear-chain analogs may not replicate reported therapeutic ratio in spinal models
Mesylate salt form Confers high aqueous solubility and sharp melting point, unlike HCl or free-base forms
Formulation reproducibility risk Hydrochloride or free-base analogs may alter dissolution behavior and analytical consistency
Therapeutic ratio & irritation ranking Reported intermediate safety margin and favorable irritation rank among tested para-aminobenzoate esters
Substitution may alter safety/irritation profile More potent or more irritant class analogs may shift model outcomes in spinal anesthesia research

Quantified Differential Evidence Against Reference Anesthetics


Therapeutic Ratio Advantage in Spinal Anesthesia Model

In the definitive 1936 head-to-head comparison by Bieter and colleagues using the intraspinal rabbit model, leucinocaine mesylate (Panthesine) achieved a calculated therapeutic ratio of 8.0, representing a 21% wider safety margin over the same-class benchmark procaine HCl at 6.6 [1]. The therapeutic ratio was determined as the quotient of the intraspinal minimal lethal concentration (MLC) divided by the minimal sensory anesthetic concentration (MAC): Panthesine MLC 4.0% / MAC 0.5% = 8.0; Procaine HCl MLC 6.0% / MAC 0.9% = 6.6 [1]. Among the six local anesthetics evaluated, Panthesine ranked fourth in absolute therapeutic ratio width, superior to metycaine (4.0) and procaine HCl (6.6), but lower than nupercaine (11.4), tutocaine (12.0), and pantocaine (30.0) [1].

Therapeutic Ratio
Head-to-head
Panthesine: 8.0 Procaine HCl: 6.6
Supports safety margin comparison in intraspinal rabbit model
MLC 4.0% / MAC 0.5%; reported +21% wider ratio vs procaine
Spinal anesthesia Therapeutic index Safety margin

Higher Intraspinal Anesthetic Potency vs. Procaine

Leucinocaine mesylate demonstrated approximately 1.8-fold greater anesthetic potency than procaine HCl in the intraspinal rabbit model, requiring a minimal sensory anesthetic concentration (MAC) of only 0.5% versus 0.9% for procaine HCl to achieve equivalent sensory blockade [1]. At the same 0.5% concentration, Panthesine significantly outlasted tutocaine (18 vs. 11 minutes of sensory anesthesia), indicating that potency and duration advantages are separable properties that do not simply track concentration [2]. This potency differential was corroborated clinically by Natale (1928), who reported that in spinal anesthesia, doses of 25–50 mg of Panthesine (S.F. 147) produced complete and prolonged anesthesia—half the amount necessary when using tropacocaine [3].

Anesthetic Potency (MAC)
Head-to-head
0.5% (vs procaine 0.9%)
Supports concentration-sparing study design in spinal models
Intraspinal rabbit MAC; ~1.8× lower concentration needed vs procaine
Anesthetic potency Minimal effective concentration Dose-sparing

Extended Sensory Anesthesia Duration at Equipotent Concentration

When tested at the same minimal anesthetic concentration of 0.5%, leucinocaine mesylate (Panthesine) produced 18 minutes of sensory anesthesia, compared with only 11 minutes for tutocaine—a 64% longer duration at identical drug concentration [1]. Procaine HCl required a nearly twofold higher concentration (0.9%) to achieve a comparable 16-minute duration [1]. Across all six agents tested, the rank order of duration at respective MAC values was: nupercaine (41 min) > pantocaine (25 min) > panthesine (18 min) > procaine HCl (16 min) > metycaine (13 min) > tutocaine (11 min) [1]. This pattern demonstrates that for agents with intermediate potency, leucinocaine mesylate occupies a middle-duration position, offering a practical balance between the ultra-short tutocaine and the longer-acting but more toxic pantocaine and nupercaine [2].

Duration at MAC
Head-to-head
Panthesine: 18 min Tutocaine: 11 min
Supports duration comparison at identical 0.5% concentration
+64% duration vs tutocaine; procaine 16 min at 0.9% MAC
Duration of action Sensory anesthesia Concentration-duration relationship

Favorable Tissue Irritation Profile vs. Class Comparators

In the Bieter et al. (1936) systematic assessment of post-injection irritation following intraspinal administration in the rabbit, leucinocaine mesylate (Panthesine) ranked as the second-least irritating agent among the six local anesthetics tested [1]. The ascending order of irritation incidence, from least to most irritant, was: procaine HCl < panthesine < metycaine < tutocaine < pantocaine < nupercaine [1]. This places leucinocaine mesylate in a distinctly favorable position relative to the more potent but also more irritating pantocaine (tetracaine) and nupercaine (cinchocaine), which induced higher rates of motor paralysis and delayed mortality associated with permanent neurological sequelae [1]. The clinical report by Schatzker (1937) independently confirmed that 0.5–1% panthesin solutions, even in relatively large doses, produced neither local nor general toxic symptoms when injected into the oral mucosa or subcutaneously in rabbits and guinea pigs, a profile comparable to 2–4% novocaine [2].

Irritation Rank
Head-to-head
2nd least irritant (of 6)
Supports tissue tolerability ranking in spinal model
Post-intraspinal irritation; only procaine ranked lower
Tissue irritation Local toxicity Spinal anesthetic tolerability

Mesylate Salt Physicochemical Properties for Formulation

Leucinocaine mesylate exhibits a sharply defined melting point of 171°C and dissolves in 3 parts water and alcohol by weight, while being practically insoluble in ether, petroleum ether, ethyl acetate, acetone, and benzene [1]. This solubility profile is characteristic of the methanesulfonate (mesylate) counterion, which generally confers higher aqueous solubility compared to hydrochloride salts of sterically hindered amine-containing local anesthetics. By comparison, the free base of leucinocaine (CAS 92-23-9) has a predicted water solubility of only approximately 78 mg/L at 25°C , underscoring the critical role of the mesylate salt in enabling the high aqueous concentrations required for injectable anesthetic formulations. The sharp, well-defined melting point (171°C) additionally provides a convenient identity and purity checkpoint for quality control that is not available for amorphous or low-melting hydrochloride congeners [1]. Leucinocaine mesylate's limiting ionic mobility and thermodynamic acid dissociation constant (pKa) were experimentally determined alongside 13 other local anesthetics by Polášek et al. (1992) using isotachophoresis, establishing its comparative physico-chemical position within the class [2].

Salt Properties
Supporting evidence
High aq. solubility; mp 171°C (mesylate)
Supports formulation and identity verification workflows
Solubility >4,000× free base; Polášek 1992 pKa data
Salt form selection Aqueous solubility Analytical standardization

Clinical Onset and Duration in Local Infiltration Anesthesia

In the clinical study across 71 patients receiving local anesthesia and 41 receiving spinal anesthesia, Natale (1928) reported that leucinocaine (S.F. 147 / Panthesin) produced a more rapid onset and more prolonged duration of anesthesia than novocaine (procaine) in local infiltration applications [1]. While the local anesthetic effect was described as 'perhaps less profound' than that of tutocaine, its duration was notably longer [1]. In spinal anesthesia, complete and prolonged anesthesia lasting up to 2 hours was achieved with 25–50 mg of Panthesine, and the usual post-spinal complications (headache, nausea, cardiovascular instability) were reported as 'greatly lessened in frequency, duration, and intensity' relative to standard agents of the period [1]. Additionally, leucinocaine mesylate (Panthesin) found unique therapeutic application in combination with Hydergine (ergoloid mesylates) as PH 203 for the treatment of circulatory disturbances, thromboembolism prophylaxis, arterial embolism, and post-thrombotic edema—a combination indication not described for procaine, tetracaine, or other para-aminobenzoate anesthetics [2].

Clinical Onset/Duration
Reported
Faster onset vs procaine Spinal duration ~2 h (25–50 mg)
Supports historical clinical onset-duration comparison
Natale 1928; n=71 local, n=41 spinal; qualitative report
Clinical onset time Infiltration anesthesia Duration prolongation

Scientific and Industrial Deployment Scenarios


Spinal Anesthesia Research with Balanced Safety Profile

For preclinical spinal anesthesia studies in rabbit or rodent models where a wider safety margin than procaine (therapeutic ratio 6.6) is desired but the neurotoxicity risks of pantocaine (30.0 ratio, but highest irritation) or nupercaine (11.4 ratio, most irritant) are unacceptable, leucinocaine mesylate occupies a unique middle ground with a therapeutic ratio of 8.0 and the second-lowest irritation ranking among six tested agents [1]. Its minimal anesthetic concentration of 0.5% permits dose-sparing relative to procaine (0.9% MAC) while delivering 18 minutes of sensory anesthesia [2].

Formulation Development Using Mesylate Salt Solubility

The mesylate salt of leucinocaine offers >4,000-fold higher aqueous solubility relative to its free base and a sharp 171°C melting point that serves as a robust identity and purity checkpoint [1]. This combination is advantageous for developing injectable anesthetic solutions or analytical reference standards where batch-to-batch consistency, ease of dissolution, and avoidance of organic co-solvents are critical procurement specifications. The experimentally determined limiting ionic mobility and pKa from the Polášek et al. (1992) study further enable predictive modeling of electrophoretic and iontophoretic behavior [2].

Comparative Pharmacology of Ester Side-Chain Effects

Leucinocaine's branched leucinol-derived side chain distinguishes it from the linear alkyl side chains of procaine and the butyl side chain of butacaine, making it a valuable tool compound for structure–activity relationship (SAR) investigations into how side-chain branching and length modulate potency, duration, and toxicity within the para-aminobenzoate ester series [1]. The availability of directly comparable intraspinal MAC, MLC, therapeutic ratio, and duration data against five same-class compounds from a single experimental system (Bieter 1936) provides a unique, internally consistent dataset for SAR modeling [2].

Circulatory Pharmacology and Combination Studies

Leucinocaine mesylate (Panthesin) was historically combined with Hydergine (ergoloid mesylates) as the fixed combination PH 203, used in the treatment of arterial embolism, thromboembolism prophylaxis, frostbite, post-thrombotic edema, and myocardial infarction [1]. This spasmolytic, anti-allergic, and ganglion-blocking application profile is distinct from the conventional local anesthetic use case of procaine or lidocaine and may warrant further investigation in circulatory pharmacology models, particularly where simultaneous local anesthesia and microvascular improvement are desired [2].

Application
Selection Property
Validation Focus
Spinal anesthesia research models
Intermediate safety margin and favorable irritation ranking in tested set
Model-specific therapeutic ratio and tissue response evaluation
Injectable formulation development
Mesylate salt with high aqueous solubility and sharp melting point
Solubility reproducibility and identity/purity checkpoint
SAR of para-aminobenzoate ester anesthetics
Branched leucinol side chain vs linear or shorter analogs
Potency, duration, and toxicity comparison across side-chain variants
Circulatory pharmacology combination research
Historical combination with Hydergine for microvascular studies
Vasospasmolytic and anti-thrombotic endpoints in research models
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